molecular formula C6H12N2O6 B12001488 Bis(2-hydroxyethyl) hydrazine-1,2-dicarboxylate CAS No. 25598-55-4

Bis(2-hydroxyethyl) hydrazine-1,2-dicarboxylate

Cat. No.: B12001488
CAS No.: 25598-55-4
M. Wt: 208.17 g/mol
InChI Key: SOIDHDNBYXSLNJ-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl) hydrazine-1,2-dicarboxylate is an organic compound with the molecular formula C6H12N2O6 It is a derivative of hydrazine and is characterized by the presence of two hydroxyethyl groups and two carboxylate groups attached to the hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxyethyl) hydrazine-1,2-dicarboxylate typically involves the reaction of hydrazine with ethylene carbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Hydrazine with Ethylene Carbonate: Hydrazine is reacted with ethylene carbonate in the presence of a suitable catalyst. The reaction is typically carried out at elevated temperatures to facilitate the formation of this compound.

    Purification: The crude product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl) hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazine derivatives with various functional groups.

Scientific Research Applications

Bis(2-hydroxyethyl) hydrazine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis(2-hydroxyethyl) hydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl groups facilitate binding to active sites, while the hydrazine moiety can participate in redox reactions. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl hydrazine-1,2-dicarboxylate: Similar structure but with ethyl groups instead of hydroxyethyl groups.

    Bis(2-hydroxyethyl) terephthalate: Contains terephthalate moiety instead of hydrazine.

Properties

25598-55-4

Molecular Formula

C6H12N2O6

Molecular Weight

208.17 g/mol

IUPAC Name

2-hydroxyethyl N-(2-hydroxyethoxycarbonylamino)carbamate

InChI

InChI=1S/C6H12N2O6/c9-1-3-13-5(11)7-8-6(12)14-4-2-10/h9-10H,1-4H2,(H,7,11)(H,8,12)

InChI Key

SOIDHDNBYXSLNJ-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)NNC(=O)OCCO)O

Origin of Product

United States

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